

Application Notes: Spectrophotometric Determination of Iron Using o-Phenanthroline

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Compound of Interest

Compound Name: *o*-Phenanthroline

Cat. No.: B135089

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Introduction

The spectrophotometric determination of iron using **ortho-phenanthroline (o-phenanthroline)** is a robust, sensitive, and widely adopted analytical method for quantifying trace amounts of iron in various matrices.[1] This method is particularly valuable in pharmaceutical analysis, environmental monitoring (e.g., water analysis), and quality control processes in research and industrial settings.[2][3] The procedure relies on the formation of a stable, intensely colored complex between ferrous iron (Fe^{2+}) and **o-phenanthroline**. [2][4] The intensity of the resulting orange-red color is directly proportional to the iron concentration and can be measured using a spectrophotometer, adhering to the Beer-Lambert Law.

Principle of the Method

The core of this analytical technique involves a two-step chemical reaction:

- **Reduction of Ferric Iron (Fe^{3+}):** In many samples, particularly those exposed to air, iron exists predominantly in its trivalent, ferric state (Fe^{3+}). Since only the ferrous form (Fe^{2+}) reacts with **o-phenanthroline** to produce the colored complex, a reducing agent is required to convert all ferric ions to ferrous ions. Hydroxylamine hydrochloride is a commonly used and effective reducing agent for this purpose. The reaction is as follows: $4 \text{Fe}^{3+} + 2 \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow 4 \text{Fe}^{2+} + \text{N}_2\text{O} + \text{H}_2\text{O} + 4 \text{H}^+ + 2 \text{HCl}$
- **Complexation with o-Phenanthroline:** In a solution buffered to a slightly acidic pH (typically between 3 and 6), three molecules of **o-phenanthroline**, a bidentate ligand, chelate a single

ferrous ion. This reaction forms a stable, soluble, and intensely orange-red colored tris(1,10-phenanthroline)iron(II) complex, $[\text{Fe}(\text{phen})_3]^{2+}$. The color develops rapidly and is stable for extended periods, making it ideal for spectrophotometric analysis. The complex exhibits maximum absorbance (λ_{max}) at approximately 510-522 nm.

The absorbance of the complex is then measured and compared against a calibration curve prepared from standards of known iron concentrations to determine the iron content in an unknown sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and provide an example dataset for a typical calibration curve.

Table 1: Key Parameters for Spectrophotometric Determination of Iron with **o-Phenanthroline**

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	508 - 522 nm	
Molar Absorptivity (ϵ)	$\sim 11,100 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	
Optimal pH Range	3 - 9	
Recommended pH for Analysis	3.5 - 5.0	
Linearity Range	Typically 0.5 - 8.0 mg/L (ppm)	
Stability of Complex	Highly stable; color can last for years under proper conditions.	

Table 2: Example Standard Curve Data

Standard Concentration (mg/L Fe)	Absorbance at 510 nm (1 cm path length)
0.0 (Blank)	0.000
0.5	0.110
1.0	0.220
2.0	0.441
4.0	0.882
5.0	1.101

Experimental Protocols

Protocol 1: Preparation of Reagents

1. Standard Iron Stock Solution (100 mg/L or 100 ppm):

- Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate ($\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$).
- Dissolve it in a 400 mL beaker containing approximately 250 mL of deionized water and 5 mL of 6 M HCl or 1 mL of concentrated H_2SO_4 .
- Quantitatively transfer the solution to a 1000 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months if stored properly.

2. Hydroxylamine Hydrochloride Solution (10% w/v):

- Dissolve 10 g of hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$) in 100 mL of deionized water. This solution should be freshly prepared.

3. o-Phenanthroline Solution (0.25% w/v):

- Dissolve 0.25 g of **o-phenanthroline** monohydrate in 100 mL of deionized water. Gentle heating may be necessary to facilitate dissolution. Store in a dark bottle to protect from light.

4. Sodium Acetate Buffer Solution (1.0 M):

- Dissolve 136 g of sodium acetate trihydrate ($\text{CH}_3\text{COONa} \cdot 3\text{H}_2\text{O}$) in deionized water and dilute to 1 L. Adjust pH to between 3.5 and 5.0 if necessary with acetic acid.

Protocol 2: Preparation of Calibration Standards

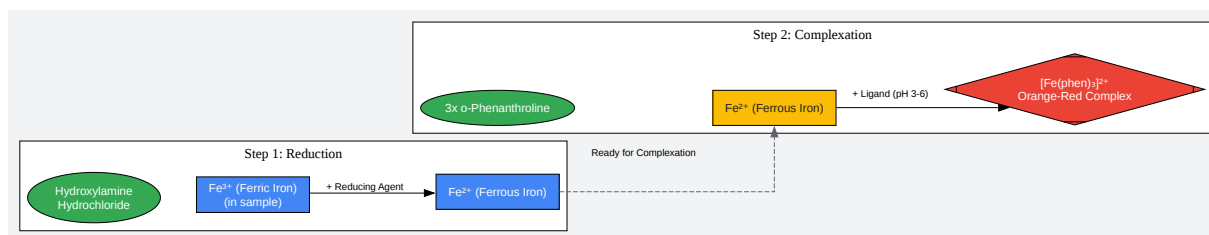
- Prepare a 10 mg/L Iron Working Standard: Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.
- Prepare a Series of Calibration Standards: Label a series of 100 mL volumetric flasks for your standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) and one for a reagent blank.
- Aliquot Working Standard: Pipette the appropriate volumes of the 10 mg/L iron working standard into each flask (e.g., for a 1.0 mg/L standard in a 100 mL flask, add 10.0 mL of the 10 mg/L standard). The blank receives no iron standard.
- Add Reagents: To each flask (including the blank), add the following reagents in order, mixing after each addition:
 - 1.0 mL of 10% Hydroxylamine Hydrochloride solution.
 - 5.0 mL of Sodium Acetate Buffer solution.
 - 5.0 mL of 0.25% **o-Phenanthroline** solution.
- Color Development: Allow the solutions to stand for at least 10-15 minutes for complete color development.
- Dilute to Volume: Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
- Spectrophotometer Measurement:
 - Set the spectrophotometer to the predetermined λ_{max} (e.g., 510 nm).
 - Use the reagent blank solution to zero the absorbance of the instrument.
 - Measure the absorbance of each standard, starting from the lowest concentration.

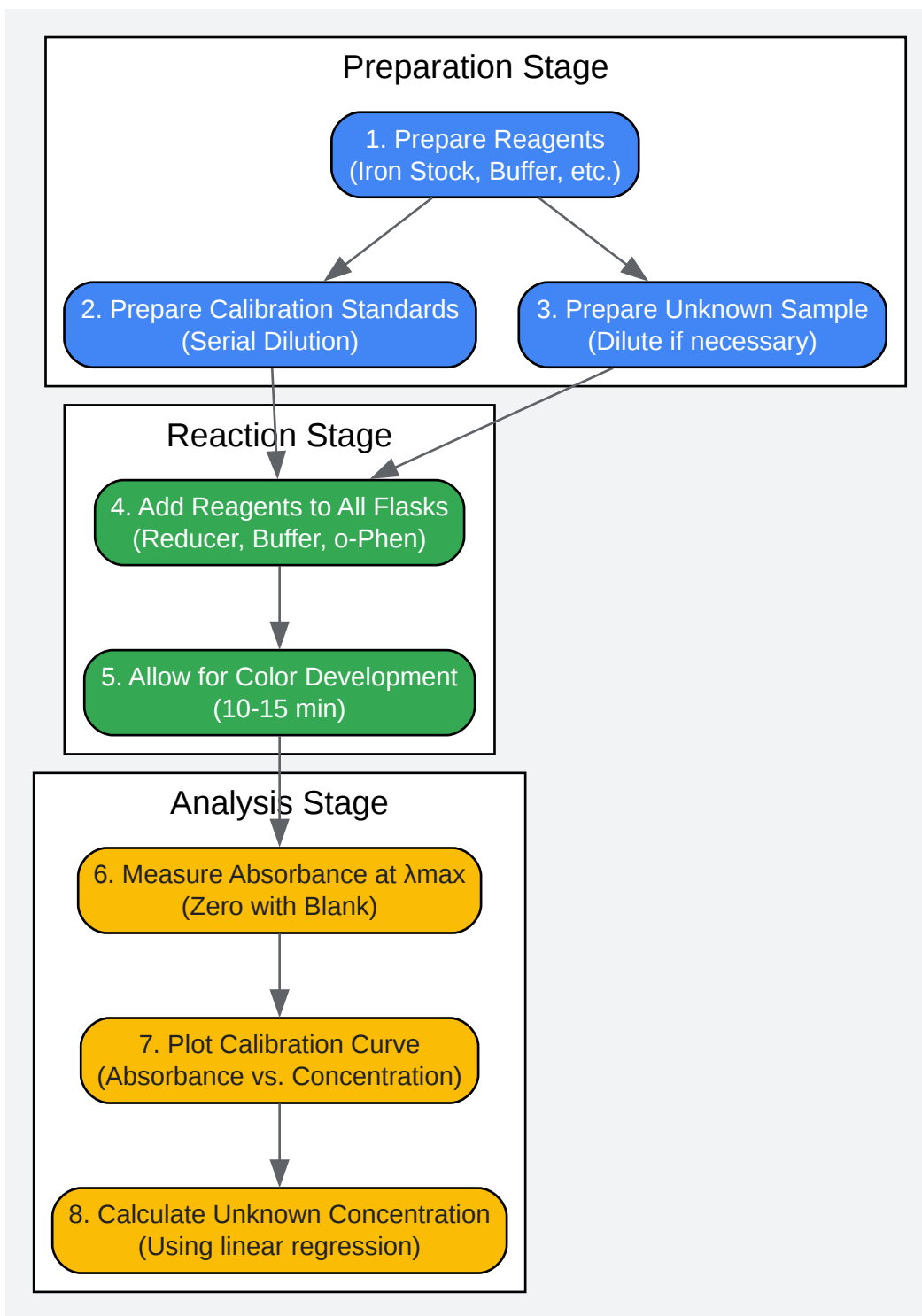
- **Construct Calibration Curve:** Plot a graph of absorbance versus iron concentration (mg/L). The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line ($y = mx + c$), which will be used to calculate the concentration of the unknown sample.

Protocol 3: Analysis of an Unknown Sample

- **Sample Preparation:** Obtain the unknown iron-containing sample. If it is a solid, dissolve an accurately weighed portion in a known volume of deionized water, adding acid if necessary to ensure dissolution. If the sample is a concentrated solution, perform an appropriate dilution to bring the expected iron concentration into the linear range of the calibration curve.
- **** aliquot Sample:**** Pipette a known volume (e.g., 25.0 mL) of the prepared unknown solution into a 100 mL volumetric flask.
- **Add Reagents and Develop Color:** Follow the same procedure as for the standards (Protocol 2, steps 4-6), adding hydroxylamine hydrochloride, sodium acetate buffer, and **o-phenanthroline** solution, allowing time for color development, and diluting to the mark.
- **Measure Absorbance:** Measure the absorbance of the prepared unknown sample solution at the same λ_{max} used for the standards, using the reagent blank to zero the instrument.
- **Calculate Concentration:** Use the equation from the calibration curve ($y = mx + c$) to calculate the concentration of iron in the measured solution (y is the absorbance, x is the concentration).
 - $\text{Concentration (mg/L)} = (\text{Absorbance}_{\text{unknown}} - \text{Intercept}) / \text{Slope}$
- **Account for Dilution:** Correct the calculated concentration for any dilutions made during the sample preparation to determine the iron concentration in the original, undiluted sample.

Visualizations





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- To cite this document: BenchChem. [Application Notes: Spectrophotometric Determination of Iron Using o-Phenanthroline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135089#spectrophotometric-determination-of-iron-using-o-phenanthroline]

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